2-Chloro-1,3-difluoro-5-nitrobenzene
Description
Contextualization of Halogenated Nitroaromatic Chemistry
The presence of both halogens and a nitro group on an aromatic ring significantly influences the molecule's reactivity. The nitro group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (NAS). This enhanced reactivity towards nucleophiles is a cornerstone of their synthetic utility, allowing for the introduction of a wide array of other functional groups.
Halogenated nitroaromatics are pivotal starting materials in the production of a diverse range of commercially important products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes. Their ability to undergo various chemical transformations makes them indispensable building blocks in the construction of complex molecular architectures.
Historical Development and Significance of Fluorinated and Chlorinated Nitrobenzenes in Synthetic Chemistry
The history of organofluorine chemistry, in particular, is a fascinating journey from challenging beginnings to becoming a central field in modern chemistry. Initially, the extreme reactivity of fluorine made the synthesis of fluorinated compounds a formidable task. However, the development of new fluorinating agents and techniques throughout the 20th century opened the door to the systematic synthesis of fluoroaromatic compounds.
Chlorinated nitrobenzenes have a longer history in industrial synthesis, being used as intermediates for dyes and other chemicals for over a century. The introduction of fluorine into these structures, creating compounds like 2-Chloro-1,3-difluoro-5-nitrobenzene, combines the established reactivity of chloronitrobenzenes with the unique properties imparted by fluorine. Fluorine's high electronegativity can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which is of particular interest in medicinal chemistry.
The strategic placement of chlorine and fluorine atoms, along with the activating nitro group, provides chemists with a powerful tool for regioselective synthesis, enabling the targeted construction of new molecules with desired properties.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound primarily focuses on its utility as a synthetic precursor. The compound is often employed in nucleophilic aromatic substitution reactions where the chlorine atom or one of the fluorine atoms is displaced by a nucleophile. This allows for the introduction of new functionalities and the construction of more elaborate molecular frameworks.
While specific, in-depth academic studies detailing the synthesis of novel compounds from this compound are not extensively documented in widely available literature, its role as a building block is evident from its inclusion in the catalogs of numerous chemical suppliers who market it for research and development purposes. Its structural similarity to other halogenated nitroaromatics used in the synthesis of bioactive molecules suggests its potential in the development of new pharmaceutical and agrochemical candidates.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 3828-41-9 |
| Molecular Formula | C₆H₂ClF₂NO₂ |
| Molecular Weight | 193.54 g/mol |
| Boiling Point | 239.3 °C at 760 mmHg |
| Melting Point | 41-42 °C |
Data sourced from various chemical suppliers.
Synthesis of this compound
One documented synthetic route to this compound involves the diazotization of a substituted aniline (B41778) precursor.
A common starting material for this synthesis is 3-Chloro-2,4-difluoro-6-nitroaniline. The synthesis can be carried out using various reagents and conditions, with reported yields varying based on the specific methodology employed.
| Starting Material | Reagents | Solvent | Temperature | Yield |
| 3-Chloro-2,4-difluoro-6-nitroaniline | t-butyl nitrite (B80452), formamide | N,N-dimethylformamide | 60 °C | Up to 90% |
| 3-Chloro-2,4-difluoro-6-nitroaniline | t-butyl nitrite, urea | N,N-dimethylformamide | 60 °C | 78% |
| 3-Chloro-2,4-difluoro-6-nitroaniline | t-butyl nitrite, cuprous chloride | N,N-dimethylformamide | 60 °C | 69% |
Data based on information from patent literature.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJLYOSFSRRDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571269 | |
| Record name | 2-Chloro-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3828-41-9 | |
| Record name | 2-Chloro-1,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 1,3 Difluoro 5 Nitrobenzene
Precursor Synthesis and Functionalization Routes to the 1,3-Difluoro-5-nitrobenzene Scaffold
The primary precursor for the target molecule is 1,3-difluoro-5-nitrobenzene. The most direct route to this scaffold is the electrophilic nitration of 1,3-difluorobenzene (B1663923). The two fluorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, making the reaction more challenging than the nitration of benzene (B151609) itself.
Standard nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, are employed. The fluorine atoms direct the incoming nitro group to the positions ortho and para to themselves. In the case of 1,3-difluorobenzene, the C5 position is para to one fluorine atom and ortho to the other, but sterically it is the most accessible meta-position relative to both fluorines, leading to the desired 1,3-difluoro-5-nitrobenzene.
Alternative routes can involve functional group transformations on other substituted benzenes. For instance, processes exist for preparing difluoronitrobenzenes from dichloronitrobenzenes via halogen exchange (halex) reactions, though this may lead to different isomers depending on the starting material. google.com Another approach could involve the diazotization of a corresponding aniline (B41778), such as 3,5-difluoroaniline (B1215098), followed by a Sandmeyer-type reaction to introduce the nitro group, although the direct nitration of 1,3-difluorobenzene is more common.
Regioselective Chlorination Strategies for Ortho-Positions
The critical step in the synthesis is the regioselective introduction of a chlorine atom at the C2 position of the 1,3-difluoro-5-nitrobenzene scaffold. This position is ortho to both fluorine substituents and meta to the powerful electron-withdrawing nitro group. The directing effects of the existing substituents are paramount in achieving the desired regiochemistry.
Nitro Group : The nitro group is a potent deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. minia.edu.egyoutube.com It strongly directs incoming electrophiles to the meta position (C5 relative to the nitro group is already occupied). youtube.comorganicchemistrytutor.com Therefore, the nitro group at C5 directs towards the C2 and C6 positions.
The combined directing effects of the two fluorine atoms and the nitro group converge on the C2 and C6 positions. Since these positions are equivalent due to symmetry, chlorination at either position yields the same product: 2-Chloro-1,3-difluoro-5-nitrobenzene. The challenge lies in performing the chlorination on a deactivated ring. Strong chlorinating agents and potentially a Lewis acid catalyst, such as AlCl₃ or FeCl₃, are typically required to facilitate the electrophilic aromatic substitution. masterorganicchemistry.com
Multi-step Synthetic Sequences and Convergent Approaches
Beyond the linear sequence of nitration followed by chlorination, alternative multi-step syntheses can be devised. A convergent approach involves synthesizing separate fragments of the molecule and then combining them, which can be efficient for complex molecules. nih.gov
One documented alternative pathway begins with a different precursor, 3-Chloro-2,4-difluoro-6-nitroaniline. chemicalbook.com In this sequence, the aniline is subjected to a deamination reaction. This is often achieved via diazotization with a nitrite (B80452) source (like t-butyl nitrite) in a solvent such as N,N-dimethylformamide (DMF), followed by removal of the diazonium group. chemicalbook.com This method leverages a commercially available, highly substituted aniline to arrive at the target structure, bypassing the direct chlorination of the 1,3-difluoro-5-nitrobenzene intermediate.
Such multi-step sequences offer flexibility, allowing for the introduction of substituents in a different order, which can circumvent issues with regioselectivity or ring deactivation at critical steps. For example, introducing the chlorine atom prior to nitration could be an option, but the directing effects would be different and could lead to a mixture of isomers that are difficult to separate.
Optimization of Reaction Conditions for Yield and Selectivity
Maximizing the yield and selectivity of the chlorination step is crucial for an efficient synthesis. Optimization involves systematically varying reaction parameters such as the chlorinating agent, catalyst, solvent, and temperature.
For the chlorination of deactivated aromatic rings, a range of chlorinating agents can be considered, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chloro-succinimide (NCS), often in the presence of a catalyst. cardiff.ac.uk The choice of solvent can also influence selectivity; polar solvents can sometimes increase para-selectivity in related reactions, though they may slow down the reaction rate. psu.edu
A specific example of optimization is found in the deamination of 3-Chloro-2,4-difluoro-6-nitroaniline to produce this compound. chemicalbook.com The reaction involves dissolving the aniline in DMF and adding t-butyl nitrite while heating. The yield of this reaction can be significantly improved by the addition of specific reagents.
| Example | Starting Material | Key Reagents | Solvent | Temperature | Additives | Reported Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 3-Chloro-2,4-difluoro-6-nitroaniline | t-butyl nitrite | N,N-dimethylformamide | 60°C | None | 60% | chemicalbook.com |
| 2 | 3-Chloro-2,4-difluoro-6-nitroaniline | t-butyl nitrite | N,N-dimethylformamide | 60°C | Cuprous chloride (CuCl) | 69% | chemicalbook.com |
| 3 | 3-Chloro-2,4-difluoro-6-nitroaniline | t-butyl nitrite | N,N-dimethylformamide | 60°C | Urea | 78% | chemicalbook.com |
As the data indicates, the addition of cuprous chloride as a catalyst increases the yield from 60% to 69%. chemicalbook.com A more substantial improvement is seen with the addition of urea, which boosts the yield to 78%. chemicalbook.com This demonstrates the critical role that reaction additives can play in optimizing synthetic protocols.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of halogenated nitroaromatics aims to reduce environmental impact and improve safety. mdpi.com Key areas of focus include the use of less hazardous reagents, greener solvents, and improving atom economy.
The catalytic hydrogenation of halogenated nitroaromatics to produce anilines is a common industrial process where green chemistry principles are actively applied. researchgate.netresearchgate.net While this is a reduction rather than the synthesis of our target compound, the principles are transferable. For instance, replacing traditional reduction methods like Fe/acid with catalytic hydrogenation using catalysts like platinum or nickel on a support is a greener alternative. researchgate.net
In the context of synthesizing this compound, green approaches could include:
Catalyst Choice : Using recyclable heterogeneous catalysts for the chlorination step instead of stoichiometric Lewis acids that generate significant waste. cardiff.ac.uk
Solvent Selection : Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives. Studies have explored solvent-free reaction conditions or the use of water as a solvent for nitration reactions in other systems. scribd.com
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Convergent syntheses can sometimes offer better atom economy than long linear sequences.
Scalability Considerations for Research and Development
Transitioning a synthesis from a laboratory setting to industrial-scale production introduces several challenges. For the synthesis of this compound, key scalability considerations include:
Reaction Conditions : Nitration reactions are highly exothermic and require careful temperature control on a large scale to prevent runaway reactions and the formation of dinitrated byproducts. youtube.com
Reagent Cost and Availability : The cost of starting materials like 1,3-difluorobenzene and specialized reagents such as t-butyl nitrite can significantly impact the economic viability of a process.
Process Safety : Handling large quantities of strong acids (sulfuric, nitric) and potentially hazardous reagents requires robust safety protocols and infrastructure.
Product Purification : On a large scale, distillation and crystallization are the preferred methods of purification. The process must be designed to yield a product that can be easily purified to the required specifications. Patents related to the production of similar compounds, such as chlorofluoronitrobenzenes, often emphasize processes that are suitable for industrial production, for example, by running reactions in the absence of a solvent to simplify workup. google.com
The industrial production of related compounds, such as di-fluoro nitrobenzene (B124822), is documented in patents, highlighting the importance of process parameters like reaction time and temperature for achieving suitability for industrial-scale manufacturing. google.comenvironmentclearance.nic.in
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,3 Difluoro 5 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
The electron-deficient nature of the aromatic ring in 2-Chloro-1,3-difluoro-5-nitrobenzene facilitates the addition-elimination mechanism of SNAr reactions. Nucleophiles readily attack the carbon atoms bearing the halogen substituents, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent departure of the halide leaving group yields the substituted product. The regioselectivity of these reactions is a key aspect, governed by the activating and directing effects of the substituents.
Reactivity with Nitrogen-based Nucleophiles (Amines, Amides, Hydrazines)
This compound readily reacts with a variety of nitrogen-based nucleophiles. Primary and secondary amines, including aliphatic and aromatic amines, can displace one of the halogen atoms. For instance, reactions with amines like morpholine (B109124) have been documented for structurally similar compounds such as 3,4-difluoro-nitrobenzene, suggesting a similar reactivity pattern for the title compound. beilstein-journals.org The reaction of 4,5-difluoro-1,2-dinitrobenzene with 1,2-disubstituted amines to form N-heteroacenes further illustrates the susceptibility of activated fluoroarenes to amination. nih.gov While specific data for the reaction of this compound with amides and hydrazines is not extensively detailed in the available literature, the general principles of SNAr suggest that these nucleophiles would also participate in substitution reactions, likely requiring specific reaction conditions to achieve desired outcomes. The reaction of hydrazine (B178648) hydrate (B1144303) with 1,3,5-trinitrobenzene (B165232) to selectively reduce nitro groups also points to the potential for complex reactions with hydrazine derivatives. researchgate.net
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Morpholine | 3-Fluoro-4-morpholine-nitrobenzene | n(3,4-difluoro-nitrobenzene) : n(morpholine) : n(sodium carbonate) = 1 : 1.4 : 0.052, 78 °C, 6 h | >98 | beilstein-journals.org |
| Benzylamine | N-benzyl-2-nitroaniline | 2-fluoro-1-nitrobenzene, KOH, HPMC/water, rt | 90 | rsc.org |
| Pyrrolidine | 1-(2-chloro-6-nitrophenyl)pyrrolidine | 2-fluoro-3-chloronitrobenzene, base, rt, 4 h | - | rsc.org |
| 3-Methylindole | 1-(2-chlorophenyl)-3-methylindole | 1,2-dichlorobenzene, KOH, DMSO, 100 °C, 24 h | 25-71 | mdpi.com |
Table 1: Examples of SNAr Reactions with Nitrogen-based Nucleophiles on Related Compounds
Reactivity with Oxygen-based Nucleophiles (Alcohols, Phenols, Carboxylates)
Reactivity with Sulfur-based Nucleophiles (Thiols, Thiophenols)
Thiols and thiophenols are potent nucleophiles that readily engage in SNAr reactions with activated aryl halides like this compound to produce aryl thioethers. These reactions are often fast and efficient. The reaction of 4,5-difluoro-1,2-dinitrobenzene with 1,2-disubstituted thiols to form phenothiazines is a relevant example of this reactivity. nih.gov The synthesis of various thioethers from alkyl halides and xanthates also highlights the strong nucleophilicity of sulfur-based reagents. researchgate.net
Stereoelectronic Effects and Regioselectivity in SNAr
The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its chemistry. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this molecule, the chlorine atom is para to the nitro group, and the two fluorine atoms are ortho to it.
Reduction Chemistry of the Nitro Group to Amino and Other Nitrogen Functionalities
The nitro group of this compound can be selectively reduced to an amino group, yielding 4-chloro-2,6-difluoroaniline. This transformation is a key step in the synthesis of various agrochemicals and pharmaceuticals. The challenge in this reduction is to achieve high chemoselectivity, preserving the halogen substituents which are susceptible to hydrodehalogenation.
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. nih.gov Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to prevent the undesired removal of chlorine and fluorine atoms. For instance, the hydrogenation of p-chloronitrobenzene to p-chloroaniline has been studied extensively, with efforts focused on maximizing the selectivity towards the desired product. nih.gov
Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation with molecular hydrogen. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and hydrazine hydrate. researchgate.netnih.govorganic-chemistry.org These methods can be particularly advantageous for substrates containing sensitive functional groups like halogens. The use of ammonium formate with a Pd/C catalyst has been shown to be effective for the reduction of various nitroarenes, including halogenated derivatives. nih.gov
| Substrate | Product | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| p-Chloronitrobenzene | p-Chloroaniline | γ-Mo2N | - | - | nih.gov |
| 1,3,5-Trinitrobenzene | 3,5-Dinitroaniline | Hydrazine hydrate, FeCl3, Charcoal | - | - | researchgate.net |
| Halogenated Nitroarenes | Aryl Amines | Pd/C on filter paper, Ammonium formate | Filtration system | Selective | nih.gov |
| Nitroarenes | Anilines | Iron-based catalyst, Formic acid | Mild conditions | up to 95 | organic-chemistry.org |
Table 2: Examples of Nitro Group Reduction on Related Compounds
Chemoselective Reduction Methods
The selective reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 4-chloro-3,5-difluoroaniline (B1591819), a valuable intermediate for further synthetic modifications. The presence of halogen substituents requires careful selection of reagents to avoid undesired dehalogenation. Several methods are employed for this chemoselective reduction.
Catalytic hydrogenation is a highly effective and clean method for this transformation. The use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere provides high yields of the corresponding aniline (B41778). For instance, the reduction of the structurally similar 2,5-difluoro-4-nitrophenylacetic acid to 2,5-difluoro-4-aminophenylacetic acid using 5% Pd/C in ethanol (B145695) at room temperature and atmospheric pressure proceeds with a 98.0% yield, highlighting the efficiency of this method for reducing a nitro group without affecting other functionalities. google.com
Classic chemical reduction methods are also applicable. Reagents such as iron powder in the presence of an acid like acetic acid or ammonium chloride are commonly used for the reduction of aromatic nitro compounds due to their low cost and mild conditions. Another widely used method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl). While effective, this method often requires a more rigorous workup to remove the resulting tin salts.
The choice of reduction method can be critical to achieving the desired outcome without side reactions. The following table summarizes common methods for the chemoselective reduction of nitroarenes, which are applicable to this compound.
Table 1: Representative Chemoselective Reduction Methods for Nitroarenes
| Reagent/Catalyst | Solvent | Typical Conditions | Product | Notes |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1 atm H₂ | 4-Chloro-3,5-difluoroaniline | High yield and clean reaction. google.com |
| Fe, NH₄Cl or Acetic Acid | Ethanol/Water | Reflux | 4-Chloro-3,5-difluoroaniline | Cost-effective and common lab-scale method. |
| SnCl₂·2H₂O, HCl | Ethanol or Ethyl Acetate | Reflux | 4-Chloro-3,5-difluoroaniline | Effective but requires removal of tin byproducts. |
Subsequent Transformations of the Amino Group (e.g., Diazotization, Amidation)
The amino group of 4-chloro-3,5-difluoroaniline serves as a versatile handle for a wide range of further chemical modifications, most notably diazotization and amidation reactions.
Diazotization: The reaction of 4-chloro-3,5-difluoroaniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) at low temperatures (0–5 °C), yields the corresponding diazonium salt. researchgate.netresearchgate.net These diazonium salts are highly useful intermediates that can be converted into a variety of other functional groups. For example, in a process known as the Sandmeyer reaction, the diazonium group can be replaced by a halide (Cl, Br) or a cyanide (CN) group using the corresponding copper(I) salt. researchgate.net A patent describes the conversion of 3,5-difluoroaniline (B1215098) to 1-bromo-3,5-difluorobenzene (B42898) via diazotization with NaNO₂ in HBr, followed by reaction with CuBr, demonstrating a practical application of this chemistry on a similar substrate. google.com
Amidation: The amino group of 4-chloro-3,5-difluoroaniline can readily undergo acylation with acyl chlorides or acid anhydrides to form amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. The resulting amides are often stable, crystalline solids and are important in the synthesis of pharmaceuticals and other advanced materials. For example, the reaction of 3-chloro-4-fluoroaniline (B193440) with acetic acid under reflux yields N-(3-chloro-4-fluorophenyl)acetamide, illustrating a straightforward amidation procedure. nih.gov
Table 2: Representative Subsequent Transformations of the Amino Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Diazotization | NaNO₂, HBr, 0-5 °C | 4-Chloro-3,5-difluorobenzenediazonium bromide |
| Sandmeyer Reaction | 4-Chloro-3,5-difluorobenzenediazonium bromide, CuBr | 1-Bromo-4-chloro-3,5-difluorobenzene |
| Amidation (Acetylation) | Acetic Anhydride, Pyridine | N-(4-Chloro-3,5-difluorophenyl)acetamide |
| Amidation (Benzoylation) | Benzoyl Chloride, Triethylamine | N-(4-Chloro-3,5-difluorophenyl)benzamide |
Electrophilic Aromatic Substitution Studies (if applicable)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. mdpi.com However, the feasibility of such reactions on this compound is severely limited. The benzene (B151609) ring in this molecule is substituted with four strongly electron-withdrawing groups: one nitro group and three halogen atoms.
The nitro group is one of the most powerful deactivating groups for EAS, significantly reducing the nucleophilicity of the aromatic ring through both inductive and resonance effects. mdpi.com Halogens, while being ortho-, para-directing, are also deactivating due to their strong inductive electron withdrawal. The cumulative effect of a nitro group and three halogen atoms makes the aromatic ring in this compound extremely electron-deficient and therefore highly unreactive towards electrophiles.
Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation typically require electron-rich or at least moderately activated aromatic substrates. mdpi.com Attempting these reactions on a heavily deactivated system like this compound would necessitate exceptionally harsh reaction conditions, which would likely lead to decomposition or be completely ineffective. For instance, Friedel-Crafts reactions are known to fail on substrates as deactivated as nitrobenzene (B124822). mdpi.com A literature search reveals no specific studies on successful electrophilic aromatic substitution reactions performed directly on this compound, which is consistent with the predicted low reactivity of this substrate.
Metal-Catalyzed Cross-Coupling Reactions of Derived Intermediates
While direct electrophilic substitution on this compound is challenging, its derivatives, particularly those where the nitro group is reduced or the halogen atoms are used as coupling handles, are valuable substrates in metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is a versatile tool for creating biaryl structures. libretexts.org Aryl chlorides, like the one present in derivatives of this compound, can participate in Suzuki-Miyaura coupling, although they are generally less reactive than the corresponding bromides or iodides. researchgate.net The development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of aryl chlorides. researchgate.net
For instance, an intermediate such as 1-bromo-4-chloro-3,5-difluorobenzene, which can be synthesized from 4-chloro-3,5-difluoroaniline via a Sandmeyer reaction, could be selectively coupled at the more reactive C-Br bond. Subsequently, under more forcing conditions or with a more active catalyst, the C-Cl bond could also be coupled. Research on the Suzuki-Miyaura coupling of fluorinated halobenzenes has shown that these reactions proceed with good conversion rates, making them suitable for synthesizing complex fluorinated biphenyl (B1667301) derivatives. mdpi.com
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide Derivative | Boronic Acid | Catalyst System | Product |
|---|---|---|---|
| 1-Bromo-4-chloro-3,5-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-3,5-difluoro-1,1'-biphenyl |
| 4-Chloro-3,5-difluoroiodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Chloro-3,5-difluoro-4'-methoxy-1,1'-biphenyl |
| 1-Chloro-3,5-difluorobenzene | (4-Formylphenyl)boronic acid | Palladacycle catalyst, K₂CO₃ | 4'-(1-Chloro-3,5-difluorophenyl)benzaldehyde |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. chemicalbook.combeilstein-journals.org This reaction is known for its tolerance of a wide variety of functional groups. An aryl halide derivative of this compound, such as 1-bromo-4-chloro-3,5-difluorobenzene, could be employed in Stille couplings. The reaction would likely proceed selectively at the more reactive C-Br bond, allowing for the introduction of various groups, including alkyl, vinyl, and aryl moieties from the corresponding organostannane. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. beilstein-journals.org
Table 4: Representative Stille Coupling Reactions
| Aryl Halide Derivative | Organostannane | Catalyst System | Product |
|---|---|---|---|
| 1-Bromo-4-chloro-3,5-difluorobenzene | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4-Chloro-3,5-difluoro-1-vinylbenzene |
| 4-Chloro-3,5-difluoroiodobenzene | Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | 4-Chloro-3,5-difluoro-1,1'-biphenyl |
| 1-Bromo-4-chloro-3,5-difluorobenzene | Tributyl(ethynyl)tin | Pd(OAc)₂, PPh₃ | 1-(4-Chloro-3,5-difluorophenyl)ethyne |
The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for the formation of C-C bonds, specifically for the synthesis of substituted alkenes and alkynes, respectively.
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. An iodo- or bromo-derivative of 4-chloro-3,5-difluorobenzene would be a suitable substrate. The reaction would lead to the formation of a new carbon-carbon double bond, attaching the substituted phenyl ring to the alkene.
The Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.org This reaction is highly efficient for the synthesis of aryl alkynes. Studies on the Sonogashira coupling of halo-pyridines have shown that a C-I bond can be selectively coupled in the presence of a C-Cl bond, which could be a strategy employed with derivatives of this compound. beilstein-journals.org For example, the coupling of 2-chloro-5-iodopyridine (B1352245) with phenylacetylene (B144264) yields 2-chloro-5-(phenylethynyl)pyridine, demonstrating the difference in reactivity between the two halogens. beilstein-journals.org
Table 5: Representative Heck and Sonogashira Coupling Reactions
| Reaction Type | Aryl Halide Derivative | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Heck | 4-Chloro-3,5-difluoroiodobenzene | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-1-(4-Chloro-3,5-difluorophenyl)-2-phenylethene |
| Heck | 1-Bromo-4-chloro-3,5-difluorobenzene | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Methyl (E)-3-(4-chloro-3,5-difluorophenyl)acrylate |
| Sonogashira | 4-Chloro-3,5-difluoroiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-Chloro-3,5-difluorophenyl)-2-phenylethyne |
| Sonogashira | 1-Bromo-4-chloro-3,5-difluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (4-Chloro-3,5-difluorophenylethynyl)trimethylsilane |
Radical Reactions and Single-Electron Transfer Processes
The electron-deficient nature of the aromatic ring in this compound makes it a candidate for accepting an electron to form a radical anion. This process, known as single-electron transfer (SET), is a fundamental step in many chemical and biological transformations of nitroaromatic compounds.
The formation of the this compound radical anion can be initiated by various means, including chemical reductants, electrochemical methods, or photochemical excitation. For instance, interaction with strong electron donors, such as certain anionic organic bases, could lead to the transfer of an electron to the low-lying unoccupied molecular orbital (LUMO) of the nitroaromatic ring.
The resulting radical anion, [C₆H₂ClF₂NO₂]⁻•, would be characterized by the delocalization of the unpaired electron over the entire π-system, with a significant spin density expected on the nitro group and the aromatic ring carbons. The stability and subsequent reactions of this radical anion are influenced by the solvent, the nature of the counter-ion, and the presence of other reactants.
While specific experimental data for the this compound radical anion is scarce, studies on the closely related nitrobenzene have shown that its radical anion can be generated and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. These studies provide insights into the electronic structure and reactivity of such species. For example, the hyperfine coupling constants obtained from EPR spectra can reveal the distribution of the unpaired electron within the molecule.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The elucidation of reaction mechanisms for compounds like this compound heavily relies on kinetic and spectroscopic investigations. These studies provide crucial information about reaction rates, intermediates, and transition states.
Kinetic Studies:
Kinetic studies of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), would involve monitoring the change in concentration of reactants and products over time. This can be achieved using various analytical techniques, including UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
The rate law for a reaction, determined from kinetic data, provides insights into the molecularity of the rate-determining step. For an SNAr reaction, the rate is typically dependent on the concentrations of both the nitroaromatic substrate and the nucleophile.
A hypothetical kinetic experiment for the reaction of this compound with a nucleophile (e.g., a primary amine) could involve measuring the rate of formation of the product under different concentrations of the reactants. The data could be used to determine the second-order rate constant, which is a quantitative measure of the substrate's reactivity.
Spectroscopic Studies:
Spectroscopic techniques are indispensable for identifying and characterizing the species involved in a reaction, including transient intermediates.
UV-Vis Spectroscopy: The formation of a Meisenheimer complex, a key intermediate in many SNAr reactions of nitroaromatic compounds, is often accompanied by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum. This is due to the extended conjugation of the anionic intermediate. Monitoring the growth and decay of this absorption can provide kinetic information about the formation and subsequent reaction of the intermediate.
NMR Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation of reactants, products, and, in some cases, stable intermediates. For instance, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR could be used to characterize the substitution pattern in the final product of a reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As mentioned earlier, EPR is the primary technique for studying radical species. If a reaction involving this compound proceeds via a radical mechanism, EPR spectroscopy would be crucial for detecting and characterizing the paramagnetic intermediates. The g-factor and hyperfine coupling constants from the EPR spectrum would provide a unique fingerprint of the radical species.
While specific data tables for the radical reactions and mechanistic studies of this compound are not available in the public domain, the following table illustrates the type of data that would be generated from such investigations.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Entry | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 1 | 0.01 | 0.1 | 5.0 x 10⁻⁵ | 0.05 |
| 2 | 0.02 | 0.1 | 1.0 x 10⁻⁴ | 0.05 |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1,3 Difluoro 5 Nitrobenzene Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-Chloro-1,3-difluoro-5-nitrobenzene and its derivatives. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, provides a wealth of information for assigning complex structures.
¹H NMR: In derivatives of this compound, the proton NMR spectra typically display signals in the aromatic region. For instance, in 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), a derivative, the ¹H NMR spectrum (400 MHz, DMSO-d₆) shows distinct doublets and singlets corresponding to the aromatic protons. researchgate.net The chemical shifts and coupling constants are critical for determining the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the ¹³C{¹H} NMR spectrum (101 MHz, DMSO-d₆) reveals signals for each carbon atom, including the characteristic quartet for the trifluoromethyl group carbon, which arises from coupling with the three fluorine atoms. researchgate.net
¹⁹F NMR: Due to the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful tool. It provides direct information about the chemical environment of the fluorine nuclei. For compounds like 1,3-difluoro-benzene and 1,2-difluoro-4-nitrobenzene, ¹⁹F NMR spectra are used to confirm the fluorine substitution pattern. spectrabase.comspectrabase.com The chemical shifts and coupling constants (both H-F and F-F) are highly sensitive to the electronic environment and the relative positions of other substituents on the aromatic ring.
The combination of these NMR techniques allows for the unambiguous assignment of the isomeric structure and the conformation of derivatives, which is essential for understanding their reactivity and properties.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis in Reaction Systems
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the molecular formula of this compound and its derivatives. It also provides valuable information about the fragmentation patterns, which can aid in structural elucidation and the identification of impurities or byproducts in reaction mixtures.
Aromatic nitro compounds can be challenging to ionize using standard techniques. mdpi.com However, methods like Atmospheric Pressure Chemical Ionization (APCI) have been successfully employed. For instance, the mass spectrum of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide was obtained using APCI+, showing the [M+H]⁺ ion and confirming its molecular weight. researchgate.net Electron ionization (EI) is another common technique used for volatile compounds, providing a detailed fragmentation pattern that serves as a molecular fingerprint. nist.gov
In reaction monitoring, MS can be coupled with chromatographic techniques (LC-MS or GC-MS) to track the formation of products and the consumption of reactants in real-time. This is particularly useful for optimizing reaction conditions and identifying transient intermediates. The analysis of fragmentation patterns can help to distinguish between isomers and to identify the sites of reaction in derivatives.
Table 1: Mass Spectrometry Data for Related Nitroaromatic Compounds
| Compound | Ionization Method | Observed Ion (m/z) | Reference |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | APCI+ | 268.9 ([M+H]⁺) | researchgate.net |
| 1-chloro-2-nitrobenzene | Electron Ionization | See fragmentation pattern | nist.gov |
This table is interactive. Click on the headers to sort the data.
Chromatographic Methodologies (HPLC, UPLC, GC) for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely used in research and industrial settings.
HPLC and UPLC: These techniques are widely used for the analysis of non-volatile and thermally labile compounds. Reverse-phase HPLC methods, often using acetonitrile (B52724) and water as the mobile phase, can effectively separate halogenated nitroaromatic compounds. sielc.com UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution, making it suitable for high-throughput screening and reaction monitoring. ambeed.combldpharm.com The purity of compounds like 5-Chloro-1,3-difluoro-2-nitrobenzene can be determined with high accuracy using HPLC, with reported purities often exceeding 98%. chemscene.comchemscene.com
GC: Gas chromatography is suitable for volatile and thermally stable compounds. For this compound, which has a boiling point of 239.3°C at 760 mmHg, GC can be an effective analytical method for purity assessment and monitoring its synthesis. sigmaaldrich.com The choice of column and temperature programming is critical for achieving good separation from starting materials and byproducts.
The combination of these chromatographic methods provides a comprehensive approach to ensuring the purity of synthesized compounds and for gaining detailed insights into the progress of chemical reactions.
Table 2: Chromatographic Purity Data for Related Compounds
| Compound | Technique | Purity | Reference |
| 5-Chloro-1,3-difluoro-2-nitrobenzene | HPLC | 99.66% | chemscene.com |
| 2-Chloro-5-fluoronitrobenzene | Not Specified | >98% | ossila.com |
| 1-Chloro-2,4-difluoro-5-nitrobenzene | Not Specified | 98% | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallography of Key Intermediates and Final Products for Definitive Structural Characterization
X-ray crystallography provides the most definitive structural information for crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within a molecule. For complex molecules like the derivatives of this compound, single-crystal X-ray diffraction is invaluable for unambiguous structural confirmation.
The crystal structures of several related compounds have been determined, providing detailed insights into their molecular geometry. For example, the analysis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide (B126) revealed that the nitro group is significantly twisted out of the plane of the benzene ring. researchgate.netnih.gov In the case of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, the dihedral angle between the two benzene rings was determined to be 41.23 (5)°. nih.gov
This precise structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state and can influence their physical properties. nih.gov
Table 3: Crystallographic Data for Selected Derivatives
| Compound | Key Structural Feature | Reference |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro group nearly perpendicular to benzene ring | researchgate.netnih.gov |
| 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | Dihedral angle between benzene rings is 41.23 (5)° | nih.gov |
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Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for studying its vibrational modes. These methods are complementary and provide a characteristic fingerprint for a given compound.
IR Spectroscopy: The IR spectrum of a derivative like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide shows characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group. researchgate.net The C-F and C-Cl stretching vibrations also appear in the fingerprint region of the spectrum. Data for related compounds like 1,3-Difluoro-2-nitrobenzene and 2-Bromo-5-chloronitrobenzene are also available, showing the expected vibrational bands. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Experimental and theoretical studies on related molecules like 2-chloro-5-fluoro phenol (B47542) and 2-chloro-5-nitropyridine (B43025) demonstrate the utility of these techniques in conjunction with computational methods for detailed vibrational analysis. researchgate.netresearchgate.net
Table 4: Key IR and Raman Data for Related Compounds
| Compound | Spectroscopy Type | Key Vibrational Bands (cm⁻¹) | Reference |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | IR (ATR) | 3356, 3178 (N-H stretch); 1659 (C=O stretch); 1537, 1317 (NO₂ stretch); 1116 (C-F stretch) | researchgate.net |
| 1,3-Difluoro-2-nitrobenzene | IR, Raman | Spectra available in database | nih.gov |
| 2-Chloro-5-nitrobenzoic acid | Raman | Spectrum available in database | chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Theoretical Studies on 2 Chloro 1,3 Difluoro 5 Nitrobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-Chloro-1,3-difluoro-5-nitrobenzene. DFT methods, such as B3LYP and PBE0, combined with appropriate basis sets like 6-311+G(d,p) or cc-pVTZ, are widely used for optimizing molecular geometry and calculating electronic properties. researchgate.netunpatti.ac.id
For this compound, a geometry optimization using a method like B3LYP/6-311G(d) would reveal a planar or near-planar benzene (B151609) ring structure. arxiv.org The presence of multiple substituents—chloro, difluoro, and nitro groups—influences the bond lengths and angles of the benzene ring compared to the unsubstituted molecule. unpatti.ac.id
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical descriptors of reactivity. The nitro group, being a strong electron-withdrawing group, significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.
Computational calculations provide detailed information on the distribution of these frontier orbitals. unpatti.ac.id For this compound, the LUMO is expected to be predominantly localized on the nitrobenzene (B124822) moiety, specifically with large coefficients on the carbon atoms ortho and para to the nitro group. The HOMO, in contrast, would be distributed more over the benzene ring and the halogen substituents.
Table 1: Calculated Electronic Properties of Substituted Nitrobenzenes Note: This table presents typical data for related compounds as direct values for this compound are not readily available in the cited literature. The values serve as an illustration of the data obtained from DFT calculations.
| Compound | DFT Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Nitrobenzene | B3LYP/3-21G(d) | -8.12 | -1.93 | 6.19 |
| p-Chloronitrobenzene | PBE1PBE/6-31+G(d) | - | - | - |
Data for Nitrobenzene adapted from unpatti.ac.id; calculations for halo-nitrobenzenes are discussed in rsc.org.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity and elucidating the reaction pathways of this compound. By calculating the transition state energies and reaction energy profiles, chemists can forecast the most likely products of a reaction. rsc.orgrsc.org
The presence of a nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Halogen substituents (Cl, F) are good leaving groups. Computational studies on similar molecules, like p-chloronitrobenzene, model the addition of nucleophiles and calculate the activation barriers (ΔG#) and reaction energies (ΔGR). rsc.org For this compound, a nucleophile could potentially substitute the chlorine atom or one of the fluorine atoms. DFT calculations can predict the relative activation energies for these competing pathways. The position of attack is also influenced by the directing effects of the substituents. The positions ortho and para to the strongly deactivating nitro group are the most activated for nucleophilic attack.
Hydrogenation of the nitro group is another important reaction. Computational studies on the hydrogenation of chloronitrobenzenes over metal catalysts (like Pd or Au) have shown different potential pathways, including direct reduction of the nitro group or initial hydrodechlorination followed by reduction. researchgate.netnih.gov Theoretical modeling can help determine the preferred pathway by calculating the adsorption energies of the reactant on the catalyst surface and the energy barriers for each elementary step. nih.gov
Analysis of Aromaticity and Substituent Effects on the Benzene Ring
The aromaticity of the benzene ring in this compound is significantly modulated by the attached substituents. Aromaticity can be quantified using various computational descriptors, including those based on geometry (e.g., Harmonic Oscillator Model of Aromaticity - HOMA), magnetism (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic delocalization. scispace.comnih.gov
The Substituent Effect Based on Interaction Coordinates (SEBIC) is a descriptor derived from force field calculations that quantifies the change in aromaticity upon substitution. aip.orgaip.org Studies have shown that the effect of multiple substituents on aromaticity can often be approximated by the sum of the individual substituent effects. researchgate.net Therefore, the SEBIC value for this compound could be estimated from the values for monosubstituted benzenes. The electron-withdrawing nature of the substituents reduces the π-electron delocalization in the ring, which is a hallmark of aromaticity. researchgate.net
Table 2: Aromaticity Indices for Substituted Benzenes Note: This table illustrates the effect of individual substituents on the aromaticity of benzene using the HOMA index. A value closer to 1 indicates higher aromaticity.
| Substituent | HOMA |
|---|---|
| -H (Benzene) | 0.979 |
| -F | 0.973 |
| -Cl | 0.975 |
Data adapted from studies on monosubstituted benzenes scispace.com.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules or a solvent. nih.gov Using a force field like AMBER, MD simulations track the movement of atoms over time, providing insights into the molecule's accessible conformations and its interactions in a condensed phase. nih.gov
While the benzene ring itself is rigid, the nitro group can exhibit torsional motion relative to the plane of the ring. MD simulations can map the potential energy surface associated with this rotation, revealing the most stable conformation and the energy barriers between different rotational states.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, a simulation of this compound in a water box would reveal the structure of the solvation shell and the nature of the solute-solvent interactions, such as hydrogen bonding between water and the oxygen atoms of the nitro group. nih.gov In the context of protein-ligand interactions, MD simulations can elucidate how the molecule binds to a receptor, showing key interactions like halogen bonds, which can be formed by the chlorine atom. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR) for Related Analogues
Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. For analogues of this compound, QSRR studies can be used to predict reactivity, such as toxicity or reaction rates. dergipark.org.trresearchgate.net
In a typical QSRR study for nitrobenzene derivatives, a set of molecular descriptors is calculated for each analogue using computational methods. researchgate.net These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and topological indices. A statistical method, like multiple linear regression (MLR), is then used to build a model that relates these descriptors to an experimentally measured reactivity parameter. researchgate.net
For example, the toxicity of nitrobenzene derivatives has been successfully modeled using quantum chemical descriptors. dergipark.org.trresearchgate.net Such models could be used to estimate the potential toxicity of this compound based on its calculated descriptors, even without direct experimental data. These studies have shown that electronic properties, reflecting the molecule's ability to participate in charge-transfer interactions, are often critical in determining the biological activity of nitroaromatic compounds. dergipark.org.tr
Applications of 2 Chloro 1,3 Difluoro 5 Nitrobenzene in Complex Organic Synthesis
Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The structure of 2-Chloro-1,3-difluoro-5-nitrobenzene, with its multiple reactive sites, makes it a valuable starting material for constructing complex molecules used in medicine. Halogenated nitroaromatic compounds are frequently employed in the development of novel therapeutic agents. googleapis.com The presence of fluorine is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.
Synthesis of Fluorinated Bioisosteres
Fluorinated groups are often used as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The difluorinated aromatic ring of this compound can serve as a bioisosteric replacement for other chemical moieties to modulate the properties of a bioactive scaffold. Current time information in Washington, DC, US.guidechem.com While general methods exist for creating fluorinated bioisosteres for drug discovery, specific research directly employing this compound for this purpose is not extensively documented in publicly available literature. Current time information in Washington, DC, US.guidechem.com The compound's utility lies in its potential for nucleophilic aromatic substitution reactions, where the chlorine atom or the nitro group can be displaced to introduce new functionalities and build more complex molecular architectures.
Incorporation into Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, representing about 60% of all small-molecule drugs. epo.org These ring systems are present in drugs for a wide range of diseases. epo.orggoogle.com Chemical intermediates like this compound are potential starting points for synthesizing these critical structures. The nitro group can be reduced to an aniline (B41778), which is a common precursor for building heterocyclic rings. Subsequently, the halogen atoms can be used as handles for further functionalization or cyclization reactions. However, specific patented syntheses of nitrogen-containing heterocycles for APIs starting from this compound are not prominently detailed in scientific databases.
Development of Novel Scaffolds for Drug Discovery
The development of new drugs often relies on the creation of novel molecular scaffolds that can be decorated with various functional groups to screen for biological activity. This compound serves as a foundational building block for such scaffolds. googleapis.com Its distinct substitution pattern offers a unique geometric and electronic profile for designing new classes of compounds. Medicinal chemists can utilize its reactivity to generate libraries of related compounds for high-throughput screening. While the compound is listed as a building block for drug discovery, its association with potential mutagenicity, a common concern for nitro-aromatic compounds, necessitates careful consideration in development pathways. guidechem.com
Building Block for Agrochemicals and Crop Protection Agents
Similar to its role in pharmaceuticals, this compound is a relevant intermediate in the agrochemical sector. Halogenated and nitrated benzene (B151609) derivatives are precursors to a wide array of active ingredients used in crop protection. googleapis.com
Precursors to Herbicides and Pesticides
The synthesis of many modern herbicides and pesticides involves multistep processes that begin with simple, functionalized aromatic rings. The reactivity of the chloro and nitro groups on the this compound ring allows for its incorporation into larger, more complex herbicidal molecules. For instance, related compounds like 3-chloro-4-fluoro-nitrobenzene are known intermediates for commercial herbicides. google.com Although this compound is categorized as an intermediate for agrochemical synthesis, specific examples of commercial herbicides or pesticides derived directly from it are not widely published.
Synthesis of Insecticides and Fungicides
The structural motifs present in this compound are found in various classes of insecticides and fungicides. The synthesis of these agents often involves the reaction of a nitroaniline derivative with other chemical fragments. The reduction of the nitro group in this compound would yield 2-chloro-3,5-difluoroaniline, a trifunctional building block. This aniline could then be used to construct active ingredients. For example, the synthesis of certain benzamide (B126) fungicides and trifluorobutene insecticides involves complex substituted benzene rings. While the potential for its use is clear from a chemical standpoint, direct evidence linking this compound to the synthesis of specific, named insecticides or fungicides is limited in the available literature.
Components in Advanced Materials and Dye Chemistry
The multifunctionality of this compound makes it a sought-after intermediate in the synthesis of materials with tailored properties. Its derivatives are integral to the creation of functional polymers, chromophores for optical applications, and sensitive fluorescent probes.
Monomers for Functional Polymers and Copolymers
While direct polymerization of this compound is not commonly reported, its derivatives are crucial in the synthesis of high-performance polymers like polyarylethers. The activated halogen and nitro group positions allow for strategic modifications to create difunctional monomers. For instance, the nitro group can be reduced to an amine, and the chlorine or fluorine atoms can undergo nucleophilic substitution with bisphenols. This approach leads to the formation of polyetherimides or other polyarylethers, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance.
The general synthetic strategy involves the reduction of the nitro group to an aniline derivative, which can then be further functionalized. The resulting diamino-monomers can be polymerized with various dianhydrides to produce polyimides with specific properties dictated by the substituents on the benzene ring.
Chromophores for Optical Materials and Dyes
The core structure of this compound is a key component in the synthesis of sophisticated chromophores used in nonlinear optical (NLO) materials and specialized dyes. The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. The precursor to these amines, this compound, can be reduced to 3-chloro-2,6-difluoroaniline. This aniline can then be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes with distinct colors and properties. The substitution pattern on the aniline, originating from the starting material, plays a significant role in the final properties of the dye, including its absorption spectrum and fastness.
Research into NLO materials has shown that molecules with a strong electron donor and a strong electron acceptor connected by a π-conjugated system can exhibit large second-order nonlinearities. The nitro group in this compound serves as a powerful electron acceptor. Through synthetic modifications, an electron-donating group can be introduced to the aromatic ring, creating a "push-pull" system essential for NLO activity.
| Precursor | Resulting Dye/Chromophore Type | Key Synthetic Step |
| 3-Chloro-2,6-difluoroaniline | Azo Dyes | Diazotization and Azo Coupling |
| This compound | Donor-Acceptor Chromophores | Nucleophilic Aromatic Substitution and Reduction |
Intermediates for Fluorescent Probes and Sensors
The development of fluorescent probes and sensors for the detection of specific analytes is a burgeoning field of research. The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a well-known fluorophore, and its synthesis can be achieved from ortho-phenylenediamines. bldpharm.com The reduction of the nitro group in this compound, followed by appropriate functionalization, can lead to the formation of substituted ortho-phenylenediamines. These diamines can then be cyclized to form the BTD core, with the substituents from the original benzene ring influencing the photophysical properties of the resulting fluorescent molecule. bldpharm.com
The electron-withdrawing nitro group itself can act as a quenching group in a fluorescent sensor. A common design strategy involves creating a molecule where the fluorescence is "turned off" by the presence of the nitro group. Upon interaction with a specific analyte, a chemical reaction occurs that reduces or modifies the nitro group, leading to a "turn-on" fluorescent response.
Specialty Chemicals and Fine Chemical Synthesis
Beyond advanced materials, this compound is a pivotal intermediate in the synthesis of a variety of specialty and fine chemicals, particularly in the agrochemical and pharmaceutical industries.
The reactivity of the chloro and fluoro substituents, activated by the nitro group, allows for facile nucleophilic aromatic substitution reactions. libretexts.orgnih.gov This is a fundamental transformation in the synthesis of complex organic molecules. For example, a patent describes the use of a related compound, 2-chloro-5-fluoronitrobenzene, in the synthesis of 2,5-difluoronitrobenzene (B1216864), which is a key intermediate for various applications. guidechem.comgoogle.com
In the context of agrochemical synthesis, substituted anilines are common precursors. The reduction of this compound provides access to 3-chloro-2,6-difluoroaniline, a trifunctional building block that can be further elaborated into complex herbicidal or fungicidal compounds.
Similarly, in the pharmaceutical sector, the introduction of fluorine atoms into drug molecules is a widely used strategy to enhance metabolic stability and bioavailability. The subject compound serves as a source of a fluorinated phenyl ring that can be incorporated into active pharmaceutical ingredients (APIs). A related compound, 2-chloro-5-fluoronitrobenzene, is utilized in the synthesis of benzothiazole (B30560) derivatives, which are important scaffolds in medicinal chemistry. ossila.com
The synthesis of 3,5-difluoroaniline (B1215098), an important intermediate, can be achieved through a multi-step process starting from related chlorinated and nitrated benzene derivatives. google.com This highlights the importance of compounds like this compound in accessing highly substituted aromatic amines.
Environmental and Toxicological Research Perspectives on Halogenated Nitroaromatics Including 2 Chloro 1,3 Difluoro 5 Nitrobenzene
Environmental Fate and Transformation Studies of Related Compounds
Halogenated nitroaromatic compounds (HNCs) are a class of synthetic chemicals used as intermediates in the manufacturing of various industrial products, including dyes, pesticides, and pharmaceuticals. nih.gov Their widespread use has led to their release into the environment, raising concerns about their persistence, potential toxicity, and ultimate fate. capes.gov.br Due to the limited specific research on 2-Chloro-1,3-difluoro-5-nitrobenzene, this section will focus on the environmental transformation of closely related halogenated nitroaromatic compounds to provide an understanding of the likely environmental behavior of the target compound.
Photolytic Degradation Mechanisms
Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of many organic pollutants in the environment. For nitroaromatic compounds, this process can be initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. researchgate.net
Studies on nitrobenzene (B124822) and its derivatives have shown that photolysis in aqueous solutions can proceed through hydroxylation of the aromatic ring, forming nitrophenols as primary intermediates. researchgate.net For instance, the UV irradiation of nitrobenzene in the presence of hydrogen peroxide (an advanced oxidation process) leads to the formation of 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. researchgate.net Further degradation can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic ions. researchgate.net
In the case of halogenated nitroaromatics, photolytic degradation can also involve the cleavage of the carbon-halogen bond, a process known as dehalogenation. The presence of multiple halogen substituents, such as in this compound, can influence the rate and pathway of photodegradation. The carbon-fluorine bond is notably strong, which may render polyfluorinated compounds more resistant to photolytic cleavage compared to their chlorinated or brominated counterparts. nih.gov However, research on polychlorinated dibenzofurans has demonstrated that photolytic dechlorination can occur, and the presence of a hydrogen donor can enhance this process. nih.gov It is plausible that similar mechanisms, including both hydroxylation and dehalogenation, would be involved in the photolytic degradation of this compound.
Biotransformation Pathways in Environmental Systems
The microbial degradation of halogenated nitroaromatics is a key process in their removal from contaminated environments. researchwithrutgers.com Microorganisms have evolved diverse enzymatic pathways to transform these often-recalcitrant compounds. researchgate.net The biotransformation of HNCs can occur under both aerobic and anaerobic conditions, although the specific pathways and end products often differ.
Under aerobic conditions, the initial attack on the nitroaromatic ring can involve either oxidation or reduction. Oxidative pathways, mediated by monooxygenase or dioxygenase enzymes, can lead to the formation of catechols, which are then subject to ring cleavage. researchgate.net Reductive pathways, on the other hand, typically involve the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino groups. wikipedia.org The resulting aromatic amines are often more amenable to further degradation. nih.gov
For fluorinated nitroaromatics, the strong carbon-fluorine bond presents a significant challenge for microbial degradation. nih.gov However, some microorganisms have been shown to be capable of defluorination. For example, under denitrifying conditions, certain bacterial strains can degrade fluorobenzoates, releasing fluoride (B91410) ions stoichiometrically. researchwithrutgers.com The presence of both chlorine and fluorine atoms on the aromatic ring of this compound suggests that a combination of dehalogenation and nitro group reduction would be necessary for its complete biodegradation.
The following table summarizes biotransformation pathways for related halogenated nitroaromatics:
| Compound | Organism/System | Pathway | Key Intermediates |
| 2,5-Difluoronitrobenzene (B1216864) | Rat (in vivo) | Glutathione (B108866) conjugation, nitroreduction, hydroxylation | 5-Fluoro-2-(N-acetylcysteinyl)-nitrobenzene, fluoride anions |
| 4-Chloronitrobenzene | Human | Nitroreduction, N-acetylation, ring-hydroxylation | 4-Chloroaniline, 4-chloroacetanilide, 2-amino-5-chlorophenol |
| Nitrobenzene | Pseudomonas pseudoalcaligenes | Reductive pathway | Aniline (B41778), 2-aminophenol, catechol |
Assessment of Environmental Persistence
The environmental persistence of a chemical is determined by its resistance to various degradation processes. Halogenated nitroaromatics are generally considered to be persistent organic pollutants due to the stability of the aromatic ring, which is enhanced by the electron-withdrawing nature of the nitro group and the halogen substituents. capes.gov.br
The persistence of these compounds is influenced by several factors, including the number and type of halogen atoms. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds particularly resistant to degradation. nih.gov As a result, polyfluorinated compounds often exhibit greater persistence in the environment compared to their chlorinated or brominated analogs. nih.gov The presence of multiple fluorine atoms in this compound likely contributes to its environmental persistence.
Mechanistic Toxicological Research on Halogenated Nitroaromatics
The toxicity of halogenated nitroaromatics is a significant concern, as many compounds in this class have been shown to be mutagenic, carcinogenic, and capable of causing a range of adverse health effects. nih.govresearchgate.net The mechanisms underlying their toxicity often involve their metabolic activation to reactive intermediates that can interact with cellular macromolecules like DNA and proteins.
Investigation of Metabolic Pathways in Model Organisms
The metabolism of halogenated nitroaromatics has been studied in various model organisms, primarily rodents, to understand the pathways leading to either detoxification or bioactivation. nih.govnih.gov These studies are crucial for assessing the potential health risks to humans.
A key metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. researchgate.net This can be carried out by enzymes in the liver and other tissues, as well as by the gut microbiota. researchgate.net The reduction proceeds through nitroso and hydroxylamino intermediates. The N-hydroxylamino metabolite is often implicated as the ultimate carcinogenic species, as it can form adducts with DNA. wikipedia.org
For halogenated nitroaromatics, metabolism can also involve the cleavage of the carbon-halogen bond and hydroxylation of the aromatic ring. A study on 2,5-difluoronitrobenzene in rats revealed that the primary metabolic route was glutathione conjugation, leading to the excretion of a mercapturic acid derivative and the release of fluoride ions. nih.gov To a lesser extent, nitroreduction and hydroxylation also occurred. nih.gov
In studies with chloronitrobenzenes, both nitro group reduction and ring hydroxylation were observed as major metabolic pathways in rabbits. nih.gov In humans exposed to 4-chloronitrobenzene, the main metabolites resulted from nitroreduction followed by N-acetylation and ring hydroxylation. nih.gov These findings suggest that this compound would likely undergo a complex series of metabolic reactions in vivo, including nitroreduction, dehalogenation (of both chlorine and fluorine), and conjugation.
The following table summarizes metabolic pathways for related halogenated nitroaromatics in model organisms:
| Compound | Model Organism | Primary Metabolic Pathways | Major Metabolites |
| 2,5-Difluoronitrobenzene | Rat | Glutathione conjugation, Nitroreduction | 5-Fluoro-2-(N-acetylcysteinyl)-nitrobenzene |
| 2-Chloronitrobenzene | Rat | Nitroreduction, Hydroxylation | Chloroaniline, Chloroaminophenols |
| 4-Chloronitrobenzene | Rat | Nitroreduction, N-acetylation, Hydroxylation | 4-Chloroaniline, 4-Chloroacetanilide, 2-Amino-5-chlorophenol |
Studies on Biochemical Interactions and Cellular Mechanisms
The toxic effects of halogenated nitroaromatics at the cellular level are often linked to the generation of reactive oxygen species (ROS) and oxidative stress. nih.gov The metabolic reduction of the nitro group can lead to the formation of radical anions that can react with molecular oxygen in a futile cycle, generating superoxide (B77818) radicals and other ROS. nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cytotoxicity and genotoxicity.
Another important mechanism of toxicity is the covalent binding of reactive metabolites to cellular macromolecules. As mentioned previously, the N-hydroxylamino intermediates formed during nitroreduction can react with DNA to form adducts, which can lead to mutations and potentially initiate cancer. wikipedia.org
Studies on chloronitrobenzenes have shown that they can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. nih.gov This effect is thought to be mediated by the hydroxylamino metabolites. nih.gov Given the structural similarities, it is plausible that this compound could also induce methemoglobinemia and oxidative stress. The presence of fluorine atoms can also lead to the release of toxic fluoride ions upon metabolic defluorination, which can inhibit various enzymes and disrupt cellular processes. nih.govnumberanalytics.com
Structure-Toxicity Relationship (STR) Derivation (Theoretical and Predictive Models)
The toxicity of halogenated nitroaromatic compounds, including this compound, is intricately linked to their molecular structure. Understanding this relationship is crucial for predicting the potential hazards of new and existing chemicals without extensive animal testing. nih.gov Theoretical and predictive models, particularly Quantitative Structure-Activity Relationships (QSAR), have emerged as cost-effective tools for this purpose. nih.govsid.irresearchgate.net
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity, such as toxicity. sid.irnih.gov For nitroaromatic compounds, these models often incorporate various molecular descriptors, including:
Hydrophobicity: Represented by the logarithm of the 1-octanol/water partition coefficient (log Kow), hydrophobicity influences a compound's ability to traverse biological membranes and reach its target site. nih.govacs.org
Electronic Properties: Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the maximum acceptor superdelocalizability (Amax) are used to quantify the electrophilicity of the molecule. nih.govnih.gov A nitro group, being strongly electron-withdrawing, in combination with halogens, can create electrophilic sites on the aromatic ring, making the compound reactive towards nucleophilic biomolecules like DNA and proteins. acs.org
Topological and Steric Factors: These descriptors account for the size, shape, and branching of the molecule, which can influence its interaction with biological receptors. nih.gov
Research has shown that the toxicity of nitroaromatic compounds is governed by a combination of these factors. nih.gov For instance, the presence of electron-withdrawing groups like halogens can enhance toxicity. nih.gov Specifically, the insertion of a chlorine atom at the ortho-position to the nitro group has been observed to increase toxicity. nih.gov Furthermore, the addition of fluorine and hydroxyl groups can also increase the toxicity of nitroaromatic compounds. nih.gov
Interactive Data Table: Key Molecular Descriptors in QSAR Models for Nitroaromatic Toxicity
| Descriptor Type | Specific Descriptor | Significance in Toxicity Prediction | Relevant Compounds |
| Hydrophobicity | log Kow | Influences transport to the site of action. | Halogen-substituted nitrobenzenes |
| Electronic | ELUMO | Indicates electrophilicity and reactivity. | Nitroaromatics, Dinitrobenzenes |
| Electronic | Amax | Measures the propensity for electrophilic attack. | Halogen-substituted nitrobenzenes |
| Topological | Molecular Connectivity Indices | Describes the branching and complexity of the molecule. | Nitroaromatic compounds |
| Structural | Number of Nitro Groups | Generally increases toxicity. | Nitrobenzenes |
Research on Remediation Strategies for Contaminated Environments
The persistence and toxicity of halogenated nitroaromatic compounds necessitate the development of effective remediation strategies for contaminated soil and water. nih.govresearchgate.net Research has focused on both biological and chemical methods to degrade or detoxify these pollutants. nih.govstudiauniversitatis.roplos.org
Bioremediation
Bioremediation utilizes microorganisms like bacteria and fungi to break down hazardous substances into less toxic or non-toxic compounds. nih.govnih.gov This approach is considered environmentally friendly and cost-effective. mdpi.com
Bacterial Degradation: Several bacterial strains have been isolated that can use chlorinated nitroaromatic compounds as their sole source of carbon and energy. nih.govresearchgate.net These bacteria employ various metabolic pathways to degrade these compounds, often involving the initial reduction of the nitro group followed by dehalogenation and ring cleavage. nih.gov Genetically engineered bacteria have also been developed to enhance the degradation of specific chlorinated nitroaromatics. researchgate.net
Fungal Degradation (Mycoremediation): Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems that can degrade a wide range of persistent organic pollutants, including halogenated nitroaromatics. mdpi.comnih.gov These fungi are highly tolerant to contaminants and can break down complex structures that are resistant to bacterial degradation. mdpi.comresearchgate.net For example, some fungi can dehalogenate these compounds under aerobic conditions. mdpi.com
Advanced Oxidation Processes (AOPs)
AOPs are chemical treatment methods designed to remove organic pollutants through oxidation reactions with highly reactive species, primarily hydroxyl radicals (•OH). wikipedia.org These processes are effective for the degradation of recalcitrant compounds. wikipedia.orgnih.gov
Fenton and Photo-Fenton Systems: These systems use hydrogen peroxide and iron salts (Fenton's reagent) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). wikipedia.org
Ozonation: The use of ozone (O3), sometimes in combination with UV light or hydrogen peroxide, is another effective AOP for degrading nitroaromatic compounds. mostwiedzy.pl
Photocatalysis: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. wikipedia.org
Persulfate-Based AOPs: The activation of persulfate to generate sulfate (B86663) radicals (SO4•−) is an emerging AOP that has shown promise in the degradation of nitrobenzene in contaminated soil and water. plos.orgnih.gov
It is important to note that some AOPs can lead to the formation of potentially toxic by-products, and therefore, the process needs to be carefully optimized. mostwiedzy.pl Combining different remediation techniques, such as surfactant-enhanced soil washing followed by AOP treatment of the effluent, can be a promising approach for the effective cleanup of sites contaminated with halogenated nitroaromatics. plos.orgnih.gov
Interactive Data Table: Overview of Remediation Strategies for Halogenated Nitroaromatics
| Remediation Strategy | Method | Key Organisms/Reagents | Mechanism | Applicable To |
| Bioremediation | Bacterial Degradation | Pseudomonas sp., Ralstonia sp. | Enzymatic breakdown, mineralization | Chlorinated nitroaromatics |
| Bioremediation | Fungal Degradation (Mycoremediation) | Phanerochaete chrysosporium, Trametes versicolor | Extracellular enzyme activity, dehalogenation | Halogenated nitroaromatics, persistent organohalogens |
| Advanced Oxidation Processes | Fenton/Photo-Fenton | H₂O₂, Fe²⁺, UV light | Generation of hydroxyl radicals (•OH) | Nitroaromatic compounds |
| Advanced Oxidation Processes | Ozonation | O₃, UV light, H₂O₂ | Oxidation by ozone and hydroxyl radicals | Nitroaromatic compounds |
| Advanced Oxidation Processes | Photocatalysis | TiO₂, UV light | Generation of reactive oxygen species | Nitroaromatic compounds |
| Advanced Oxidation Processes | Persulfate-Based AOPs | Persulfate (S₂O₈²⁻), Fe²⁺ | Generation of sulfate radicals (SO₄•⁻) | Nitrobenzene, contaminated soil and water |
Future Research Directions and Emerging Paradigms in 2 Chloro 1,3 Difluoro 5 Nitrobenzene Chemistry
Development of Highly Efficient and Selective Catalytic Systems for Transformations
The future of synthetic chemistry involving 2-Chloro-1,3-difluoro-5-nitrobenzene will heavily rely on the development of advanced catalytic systems that offer high efficiency and selectivity. The inherent reactivity of the molecule, with its multiple reaction sites, presents both opportunities and challenges for controlled chemical transformations.
Future research will likely focus on several key areas of catalysis. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be a major focus. The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands will be crucial for enhancing the efficiency and selectivity of reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations at the chloro position. A significant challenge will be to achieve high selectivity for the C-Cl bond activation over potential C-F bond activation.
Furthermore, the selective reduction of the nitro group in the presence of the sensitive halogen substituents is another area ripe for innovation. While traditional methods often lead to mixtures of products, the development of chemoselective heterogeneous or homogeneous catalysts, potentially based on metals like platinum, palladium, or ruthenium supported on novel materials, could provide cleaner and more efficient routes to the corresponding aniline (B41778) derivative, a key intermediate for many applications.
The exploration of photocatalytic and enzymatic transformations represents a paradigm shift towards greener and more sustainable chemical processes. Photocatalysis, using visible light and appropriate sensitizers, could unlock novel reaction pathways, such as selective C-H functionalization or dehalogenation reactions under mild conditions. Enzyme-catalyzed reactions, on the other hand, offer the potential for unparalleled selectivity, including enantioselective transformations, which are highly desirable in the pharmaceutical industry. Research into engineered enzymes or the discovery of novel microbial strains capable of metabolizing this compound could open up new avenues for its derivatization.
| Catalyst Type | Potential Transformation | Key Research Goal |
| Palladium-based catalysts | Cross-coupling (Suzuki, Heck, Amination) | High selectivity for C-Cl vs. C-F activation |
| Supported metal catalysts (Pt, Pd, Ru) | Selective nitro group reduction | High yield of the corresponding aniline |
| Photocatalysts | C-H functionalization, Dehalogenation | Mild reaction conditions, novel reactivity |
| Enzymes (e.g., nitroreductases) | Selective reduction, other transformations | High enantioselectivity, green chemistry |
Integration with Flow Chemistry and Automated Synthesis for Enhanced Throughput
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way derivatives of this compound are produced. chemicalbook.comacs.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and the ability to rapidly screen and optimize reaction conditions. chemicalbook.comacs.org
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for highly exothermic or hazardous reactions, such as nitrations or reactions involving unstable intermediates, which are common in the synthesis of nitroaromatic compounds. The small reactor volumes in flow systems minimize the risk of thermal runaways and allow for the safe exploration of a wider range of reaction conditions. For the synthesis of derivatives of this compound, flow reactors can be employed for nucleophilic aromatic substitution (SNAAr) reactions, where the precise control of temperature and mixing can significantly improve yields and reduce the formation of byproducts.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and development of new derivatives. These systems can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and reaction conditions. This high-throughput screening approach is invaluable for identifying optimal conditions for a desired transformation in a fraction of the time required for manual experimentation. For instance, an automated platform could be used to screen a library of catalysts and ligands for a specific cross-coupling reaction of this compound, rapidly identifying the most effective combination.
The combination of flow chemistry and automation will enable the on-demand synthesis of a wide array of derivatives, facilitating rapid lead optimization in drug discovery and the development of new materials with tailored properties.
| Technology | Advantage for this compound Chemistry | Example Application |
| Flow Chemistry | Enhanced safety for hazardous reactions, precise process control | Nucleophilic aromatic substitution (SNAAr) reactions |
| Automated Synthesis | High-throughput screening of reaction conditions | Optimization of catalytic cross-coupling reactions |
| Integrated Systems | Rapid library synthesis, on-demand production | Generation of diverse derivatives for drug discovery |
Exploration of Novel Reactivity and Unconventional Reaction Pathways
Beyond the established reactivity of this compound, future research will undoubtedly delve into the exploration of novel and unconventional reaction pathways. The unique electronic properties of the molecule, arising from the interplay of the nitro and halogen substituents, suggest the potential for a rich and underexplored chemical space.
One area of significant interest is the selective activation and functionalization of the C-F bonds. While typically more challenging than C-Cl bond activation, the development of new catalytic systems, perhaps involving transition metals like nickel or copper, could enable the selective cleavage and derivatization of one or both C-F bonds. This would open up a vast new array of synthetic possibilities, allowing for the introduction of a wide range of functional groups at positions that are currently inaccessible through conventional methods.
Another emerging area is the exploration of C-H functionalization reactions. The electron-deficient nature of the aromatic ring makes it a challenging substrate for traditional electrophilic C-H activation. However, the development of modern organometallic and photocatalytic methods could enable the direct introduction of functional groups at the C-H positions, bypassing the need for pre-functionalized starting materials and leading to more atom-economical synthetic routes.
Furthermore, the potential for this molecule to participate in unconventional cycloaddition or rearrangement reactions is an area that warrants investigation. The highly polarized nature of the aromatic ring could lead to unexpected reactivity with carefully chosen reaction partners. Computational studies will play a crucial role in predicting and understanding these novel reaction pathways, guiding experimental efforts towards the discovery of new and valuable transformations.
| Reaction Type | Potential Outcome | Enabling Technology |
| Selective C-F Activation | Introduction of new functional groups at fluoro-positions | Novel transition metal catalysts (e.g., Ni, Cu) |
| C-H Functionalization | Direct derivatization of the aromatic ring | Organometallic catalysis, photocatalysis |
| Cycloaddition/Rearrangement | Formation of novel heterocyclic or polycyclic structures | Tailored reaction partners, computational modeling |
Advanced Materials Science Applications beyond Current Scope
While this compound is currently valued as a synthetic intermediate, its derivatives hold significant potential for the development of advanced materials with novel properties. ossila.com Future research will likely see this compound and its progeny being explored as key building blocks for a range of high-performance materials.
In the realm of polymer chemistry, the incorporation of the fluorinated and nitrated aromatic moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. For example, polymers derived from this compound could find applications as high-performance dielectrics in microelectronics or as components of advanced membranes for separation processes.
The synthesis of novel functional dyes and pigments is another promising avenue. The chromophoric properties of the nitroaromatic system, combined with the ability to tune the electronic properties of the molecule through derivatization at the chloro and fluoro positions, could lead to the development of dyes with specific absorption and emission characteristics for applications in areas such as organic light-emitting diodes (OLEDs) or as sensors.
Furthermore, the high nitrogen and halogen content of this molecule suggests its potential as a precursor for energetic materials. While significant research into the safety and stability of any such derivatives would be required, the exploration of this area could lead to the development of new materials with tailored energetic properties.
| Material Class | Potential Application | Key Property Conferred by the Moiety |
| High-Performance Polymers | Microelectronics, Membranes | Thermal stability, Chemical resistance |
| Functional Dyes and Pigments | OLEDs, Sensors | Tunable optical and electronic properties |
| Energetic Materials | Propellants, Explosives | High energy density |
Multidisciplinary Research Collaborations for Biological and Environmental Impact Studies
As the use of this compound and its derivatives expands, a comprehensive understanding of their biological and environmental impact becomes increasingly critical. This necessitates a shift towards multidisciplinary research collaborations that bring together chemists, biologists, toxicologists, and environmental scientists.
A key focus of such collaborations will be the detailed investigation of the metabolism and biodegradation of this compound and its derivatives. Understanding the pathways by which these molecules are broken down in biological systems and in the environment is essential for assessing their persistence and potential for bioaccumulation. This research could also lead to the development of bioremediation strategies for any potential environmental contamination.
Toxicological studies will be crucial to determine the potential risks to human health and ecosystems. These studies should go beyond simple acute toxicity tests and investigate long-term effects, as well as the potential for these compounds to act as endocrine disruptors or to have other specific biological activities. A related compound, 2-chloro-5-fluoronitrobenzene, has been used in the synthesis of ligands for serotonin (B10506) transporters, highlighting the potential for derivatives to have significant biological effects. ossila.com
The development of sensitive and selective analytical methods for the detection of these compounds in environmental and biological samples will be another important area of collaborative research. This will be essential for monitoring their presence and for conducting accurate risk assessments.
Ultimately, a life-cycle assessment approach, considering the entire production, use, and disposal chain, will be necessary to ensure the sustainable development and application of this important class of chemical compounds. Such an approach will require close collaboration between academic researchers and industrial partners to ensure that green chemistry principles are integrated throughout the entire process.
| Research Area | Key Objective | Collaborating Disciplines |
| Metabolism and Biodegradation | Assess persistence and develop bioremediation strategies | Chemistry, Biology, Environmental Science |
| Toxicology | Determine potential risks to human and ecosystem health | Toxicology, Biology, Chemistry |
| Analytical Method Development | Enable sensitive monitoring in various matrices | Analytical Chemistry, Environmental Science |
| Life-Cycle Assessment | Ensure long-term sustainability | Chemistry, Engineering, Environmental Science, Industry |
Q & A
Q. Optimization Factors :
- Temperature : Lower temperatures (0–5°C) during nitration minimize side reactions.
- Catalysts : AlCl₃ enhances chlorination efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. Yield Data :
| Step | Yield Range | Key Variables |
|---|---|---|
| Fluorination | 60–75% | HF concentration, reaction time |
| Nitration | 70–85% | Temperature control, acid ratio |
| Chlorination | 80–90% | Catalyst loading, Cl₂ flow rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
